molecular formula C21H21ClN4O B1683416 1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine CAS No. 729605-21-4

1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine

Cat. No. B1683416
M. Wt: 380.9 g/mol
InChI Key: NPHPNBGYPKBDDB-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams or 3D models.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Interaction with Cannabinoid Receptors

Research has explored the molecular interactions of similar compounds, emphasizing their roles as antagonists for cannabinoid receptors. For example, studies on related pyrazole derivatives have shown their ability to bind selectively to the CB1 cannabinoid receptor, contributing insights into the development of unified pharmacophore models for ligands of this receptor class (Shim et al., 2002).

Anticonvulsant and Antimicrobial Activities

The synthesis and evaluation of related piperazine derivatives have demonstrated potential anticonvulsant and antimicrobial activities. For instance, derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one have shown significant activity in vivo, indicating their potential therapeutic applications in treating seizures and microbial infections (Aytemir et al., 2004).

Synthesis for Therapeutic Exploration

The compound's synthesis and the study of its derivatives have been crucial in identifying its potential therapeutic roles. Novel piperazine and triazolo-pyrazine derivatives have been synthesized and evaluated for their antimicrobial activities, providing a foundation for the development of new antimicrobials (Patil et al., 2021). Furthermore, the synthesis of novel pyrazole carboxamide derivatives containing piperazine moiety has been reported, which aids in the structural exploration of potential pharmaceutical agents (Lv et al., 2013).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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I hope this general information is helpful! If you have any more specific questions, feel free to ask.


properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-2-phenylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-16-14-20(26(23-16)18-7-3-2-4-8-18)21(27)25-12-10-24(11-13-25)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHPNBGYPKBDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438402
Record name XRP44X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-[(3-methyl-1-phenyl-1H-pyrazol-5-YL)carbonyl]piperazine

CAS RN

729605-21-4
Record name XRP44X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XRP44X
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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